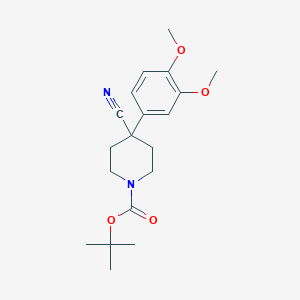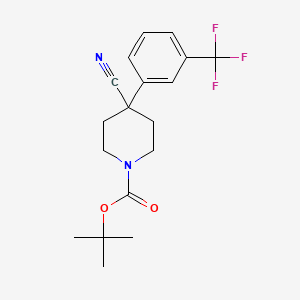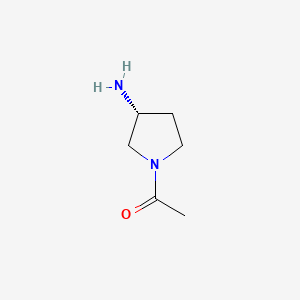
1,2,2-Trifluorovinyl-triphenylsilane
Overview
Description
1,2,2-Trifluorovinyl-triphenylsilane is a chemical compound with the molecular formula C20H15F3Si and a molecular weight of 340.41 g/mol . It is known for its unique trifluorovinyl group attached to a triphenylsilane moiety, making it a valuable compound in various chemical reactions and applications.
Preparation Methods
1,2,2-Trifluorovinyl-triphenylsilane can be synthesized through several methods. One common synthetic route involves the nucleophilic trifluorovinylation of organothiocyanates catalyzed by tetrabutylammonium fluoride. In this transformation, a variety of aryl and alkyl thiocyanates react with trifluorovinyl trimethylsilane to afford 1,2,2-trifluorovinyl sulphides . This methodology is simple and mild, making it suitable for laboratory-scale synthesis.
Chemical Reactions Analysis
1,2,2-Trifluorovinyl-triphenylsilane undergoes various chemical reactions, including nucleophilic substitution and addition reactions. For example, it can react with organothiocyanates to form 1,2,2-trifluorovinyl sulphides . Common reagents used in these reactions include tetrabutylammonium fluoride and trifluorovinyl trimethylsilane. The major products formed from these reactions are typically trifluorovinyl derivatives, which can be further utilized in various chemical transformations.
Scientific Research Applications
1,2,2-Trifluorovinyl-triphenylsilane has several scientific research applications. It is used in the synthesis of fluoroolefin derivatives, which are valuable intermediates in organic synthesis . Additionally, it finds applications in the development of new materials and pharmaceuticals due to its unique trifluorovinyl group. The compound’s ability to undergo various chemical reactions makes it a versatile building block in synthetic chemistry.
Mechanism of Action
The mechanism of action of 1,2,2-Trifluorovinyl-triphenylsilane involves nucleophilic trifluorovinylation reactions. The trifluorovinyl group acts as an electrophile, allowing it to react with nucleophiles such as organothiocyanates. This reaction is typically catalyzed by tetrabutylammonium fluoride, which facilitates the formation of the desired trifluorovinyl derivatives .
Comparison with Similar Compounds
1,2,2-Trifluorovinyl-triphenylsilane can be compared with other trifluorovinyl compounds, such as trifluorovinyl trimethylsilane and trifluorovinyl zinc bromide. While all these compounds contain the trifluorovinyl group, this compound is unique due to its triphenylsilane moiety, which imparts different chemical properties and reactivity. This uniqueness makes it a valuable compound in specific synthetic applications .
Properties
IUPAC Name |
triphenyl(1,2,2-trifluoroethenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3Si/c21-19(22)20(23)24(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJIMKONGVKPGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(=C(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673191 | |
| Record name | Triphenyl(trifluoroethenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2643-25-6 | |
| Record name | Triphenyl(trifluoroethenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1502832.png)





![4-[4-(Trifluoromethoxy)phenyl]-4-piperidinol](/img/structure/B1502851.png)

![1-Boc-4-[3-(trifluoromethyl)phenyl]-4-piperidinecarboxylic acid methyl ester](/img/structure/B1502855.png)
![2H-spiro[benzofuran-3,4'-piperidin]-2-one hydrochloride](/img/structure/B1502856.png)


